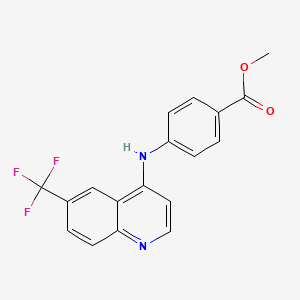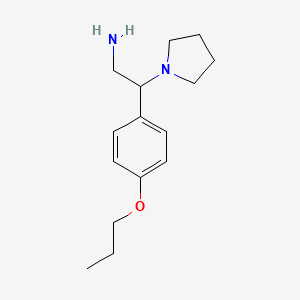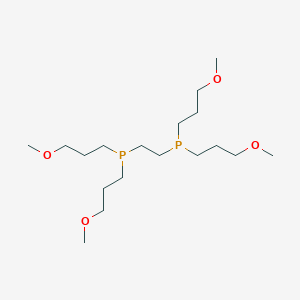![molecular formula C17H19NO6S B12123328 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123328.png)
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between a substituted benzaldehyde (bearing both methoxy and ethoxy groups) and a thiazolidine-2,4-dione derivative. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Researchers optimize reaction conditions, catalysts, and purification steps to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Strong acids or bases: Facilitate ring-opening reactions.
Major Products:
The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or modified thiazolidine rings.
Applications De Recherche Scientifique
Chemistry:
Drug Design: Researchers explore derivatives of this compound for potential pharmaceutical applications.
Catalysis: The thiazolidine ring may serve as a ligand in catalytic reactions.
Biology and Medicine:
Antioxidant Properties: Investigations focus on its potential as an antioxidant.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways.
Anticancer Activity: Researchers study its impact on cancer cells.
Industry:
Fine Chemicals: Used in the synthesis of other compounds.
Agrochemicals: Investigated for pesticidal properties.
Mécanisme D'action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While there are related thiazolidine derivatives, the unique combination of substituents in this compound sets it apart. Similar compounds include (5E)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid .
Propriétés
Formule moléculaire |
C17H19NO6S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H19NO6S/c1-3-24-12-7-6-11(9-13(12)23-2)10-14-16(21)18(17(22)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10- |
Clé InChI |
XWHNQRSTHGZXOD-UVTDQMKNSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid](/img/structure/B12123246.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)

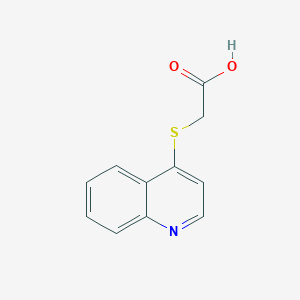
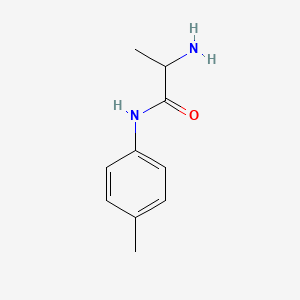
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)

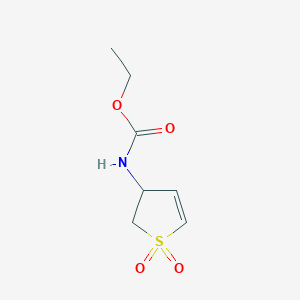
![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide](/img/structure/B12123299.png)
